REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[C:6]([N+:11]([O-])=O)[CH:7]=[CH:8][CH:9]=2)[C:4](=[O:14])[NH:3]1>CO.[Pd]>[CH3:1][C:2]1([CH3:15])[C:10]2[C:5](=[C:6]([NH2:11])[CH:7]=[CH:8][CH:9]=2)[C:4](=[O:14])[NH:3]1
|
Name
|
|
Quantity
|
67 mg
|
Type
|
reactant
|
Smiles
|
CC1(NC(C2=C(C=CC=C12)[N+](=O)[O-])=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the catalyst is filtered off
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
CC1(NC(C2=C(C=CC=C12)N)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |